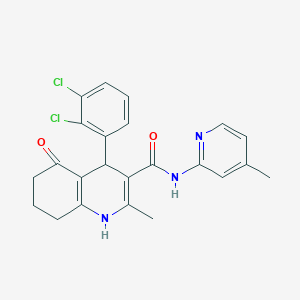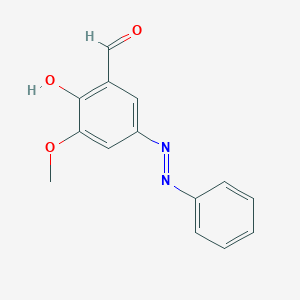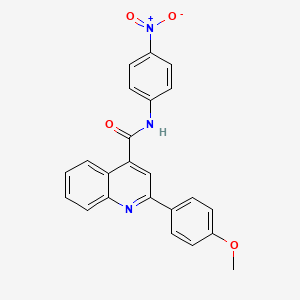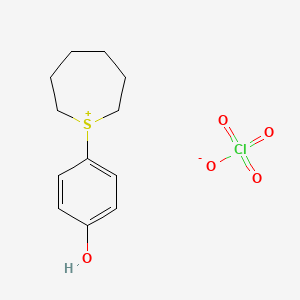![molecular formula C22H30N2O4 B4970764 N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide](/img/structure/B4970764.png)
N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide is a chemical compound that has been extensively studied in scientific research. This compound is commonly referred to as CPP-115 and is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. GABA is an important neurotransmitter that plays a critical role in regulating brain function. The inhibition of GABA aminotransferase by CPP-115 leads to an increase in GABA levels, which can have a variety of effects on the body.
Wirkmechanismus
The mechanism of action of CPP-115 involves the inhibition of N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide aminotransferase. This compound aminotransferase is an enzyme that breaks down this compound in the brain. By inhibiting this enzyme, CPP-115 leads to an increase in this compound levels, which can have a variety of effects on the body. This compound is an inhibitory neurotransmitter, meaning that it can reduce the activity of neurons in the brain. This can lead to a reduction in anxiety, an increase in relaxation, and a reduction in seizure activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPP-115 are largely related to its ability to increase this compound levels in the brain. This compound is an inhibitory neurotransmitter that can reduce the activity of neurons in the brain. This can lead to a reduction in anxiety, an increase in relaxation, and a reduction in seizure activity. CPP-115 has also been shown to have effects on dopamine levels in the brain, which may be related to its potential as a treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPP-115 in lab experiments is its potent inhibition of N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide aminotransferase. This allows researchers to study the effects of increased this compound levels in the brain. However, one limitation of using CPP-115 is its potential for off-target effects. CPP-115 has been shown to have effects on other enzymes in addition to this compound aminotransferase, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on CPP-115. One area of research could focus on its potential as a treatment for addiction. Studies have shown that CPP-115 can reduce drug-seeking behavior in animal models of addiction, but more research is needed to determine its potential as a treatment for human addiction. Another area of research could focus on the potential of CPP-115 as a treatment for epilepsy. While studies have shown that CPP-115 can reduce seizure activity in animal models, more research is needed to determine its potential as a treatment for human epilepsy. Finally, future research could focus on the development of more selective inhibitors of N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide aminotransferase to reduce off-target effects.
Synthesemethoden
CPP-115 can be synthesized using a variety of methods. One common method involves the reaction of cyclopropylamine with 4-(4-methoxyphenyl)-4-oxobutanoyl chloride to form the intermediate compound N-cyclopropyl-4-(4-methoxyphenyl)-4-oxobutanamide. This intermediate is then reacted with 4-piperidinylpropanol to form the final product CPP-115.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied in scientific research. One area of research has focused on its potential as a treatment for addiction. Studies have shown that CPP-115 can reduce drug-seeking behavior in animal models of addiction. Other studies have investigated the potential of CPP-115 as a treatment for epilepsy. N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide is an important neurotransmitter in the regulation of seizures, and the inhibition of this compound aminotransferase by CPP-115 can lead to an increase in this compound levels and a reduction in seizure activity.
Eigenschaften
IUPAC Name |
N-cyclopropyl-3-[1-[4-(4-methoxyphenyl)-4-oxobutanoyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-28-19-7-3-17(4-8-19)20(25)9-11-22(27)24-14-12-16(13-15-24)2-10-21(26)23-18-5-6-18/h3-4,7-8,16,18H,2,5-6,9-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGKMJGZSJTJFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC(=O)N2CCC(CC2)CCC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


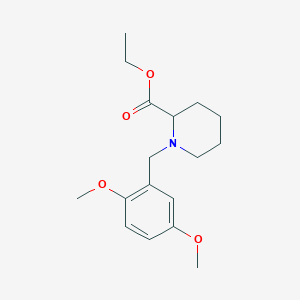
![5-bromo-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4970693.png)
![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4970701.png)
![2,2'-(oxydi-4,1-phenylene)bis[N-(tert-butyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B4970703.png)
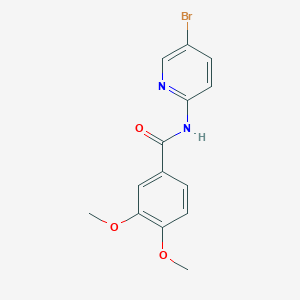
![4-(3-bromo-4,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4970733.png)
![2-(2-thienyl)-5-{[2-(2-thienyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole](/img/structure/B4970744.png)
![4-[4-(3-chlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4970747.png)
